BenchChemオンラインストアへようこそ!

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate

Stereochemistry Diastereoselective synthesis Enantiopure building blocks

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CAS 1403766-87-9; synonym: methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate) is a conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino ester derivative. It belongs to the isotropane subclass of bridged bicyclic heterocycles, distinguished from the more common 8-azabicyclo[3.2.1]octane (tropane) scaffold by the position of the endocyclic nitrogen at the 3-position rather than the 8-position.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B12848202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)OC
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-9-5-6-10(8-15)11(9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11?
InChIKeyRFBVTSPWBOBKLB-ZACCUICWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate: Stereochemically Defined Bicyclic Building Block for CNS Drug Discovery


O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CAS 1403766-87-9; synonym: methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate) is a conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino ester derivative [1]. It belongs to the isotropane subclass of bridged bicyclic heterocycles, distinguished from the more common 8-azabicyclo[3.2.1]octane (tropane) scaffold by the position of the endocyclic nitrogen at the 3-position rather than the 8-position [2]. The compound possesses two defined stereocenters with exo relative configuration at the C-8 methyl ester position, as confirmed by its canonical SMILES COC(=O)[C@@H]1[C@@H]2CC[C@H]1CN(C(=O)OC(C)(C)C)C2, and is supplied at 95–97% purity by multiple commercial vendors for use as a pharmaceutical intermediate and building block .

Why Generic Substitution Fails for O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate: Stereochemical, Regiochemical, and Scaffold-Level Traps


Substituting this compound with a closely related bicyclic analog introduces risks across four interdependent dimensions. First, the exo versus endo stereochemical configuration at C-8 is not interchangeable; in the 3-azabicyclo[3.2.1]octane isotropane class, exo and endo isomers exhibit different diastereomeric ratios during synthesis (9:1 diendo:diexo from diendo precursors, with epimerization possible under basic conditions) [1]. Second, the 3-azabicyclo (isotropane) scaffold topology differs fundamentally from the 8-azabicyclo (tropane) scaffold: repositioning the nitrogen from position 3 to position 8 alters the spatial orientation of substituents and, in the broader isotropane series, shifts dopamine transporter binding affinity by up to 22-fold between epimers [2]. Third, regioisomers such as the 1,3-dicarboxylate variant (CAS 2114966-31-1) place the ester at a bridgehead position, producing different reactivity and downstream synthetic vectors . Fourth, the orthogonal Boc (N3) / methyl ester (C8) protecting group pair enables sequential deprotection that is not replicated by analogs with reversed protecting group placement (e.g., Boc on N8, methyl ester on C3, CAS 1548292-34-7) .

Quantitative Differentiation Evidence: O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate vs. Closest Analogs


Exo vs. Endo Stereochemical Configuration: Diastereomeric Ratio Control and Enantiopure Accessibility

The target compound possesses exo stereochemistry at the C-8 methyl ester position. In the 3-azabicyclo[3.2.1]octane β-amino ester system, the exo and endo isomers are not readily interconverted without deliberate epimerization. When synthesized from a diendo norbornene precursor via dihydroxylation, oxidative cleavage, and reductive amination, the diendo product (6) and diexo product (3) were obtained in a 9:1 ratio favoring the diendo isomer [1]. The exo (diexo) compound was the minor product under these conditions. Furthermore, enantiopure exo β-amino ester (+)-3 was prepared via lipase-catalyzed (CAL-B) enantioselective ring opening of racemic exo-norbornene β-lactam, achieving enantiomeric excess >99% as determined by chiral HPLC (retention times: 16.6 min for desired enantiomer, 12.7 min for antipode; Chiral Pak IA column) [1]. In contrast, the endo isomer of the target compound (CAS 1515925-03-7) is commercially available from only a limited number of suppliers and is typically listed with NLT 98% purity but without the same level of stereochemical documentation .

Stereochemistry Diastereoselective synthesis Enantiopure building blocks

N3-Boc/N8-Methyl Ester Orthogonal Protection vs. Reversed N8-Boc/N3-Methyl Ester: Different Synthetic Vectors for Divergent Scaffold Chemistries

The target compound (CAS 1403766-87-9) bears a Boc protecting group on the N3 nitrogen and a methyl ester at C8. Its closest positional isomer, CAS 1548292-34-7 (exo-8-tert-butyl 3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate), has the Boc on N8 and the methyl ester on C3 [1]. These two compounds serve fundamentally different synthetic roles. The target (N3-Boc) belongs to the 3-azabicyclo[3.2.1]octane (isotropane) scaffold class, which has been investigated as a dopamine transporter (DAT) inhibitor scaffold: in the isotropane series, 8α-phenyl compound 8a exhibited DAT binding IC₅₀ = 234 nM (vs. cocaine IC₅₀ = 159 nM), while the C-8 β-epimer (14) showed reduced potency (IC₅₀ = 785 nM, a 3.4-fold difference), and removal of the C-8 hydroxyl increased potency 22-fold [2]. The comparator (N8-Boc) belongs to the 8-azabicyclo[3.2.1]octane (tropane) class, which has distinct pharmacological profiles and synthetic methodologies [3]. Commercially, the target is listed at ≥96% purity from Chemscene ($33/100 mg) and 97% from CapotChem [4], while the comparator CAS 1548292-34-7 is offered at 97% purity (¥97% specification) [5].

Orthogonal protecting groups Isotropane scaffold Tropane scaffold Sequential deprotection

3,8-Dicarboxylate vs. 1,3-Dicarboxylate Regioisomer: Price, Availability, and Synthetic Vector Comparison

The target compound (3,8-dicarboxylate, CAS 1403766-87-9) and its 1,3-dicarboxylate regioisomer (CAS 2114966-31-1) share the same molecular formula (C₁₄H₂₃NO₄, MW 269.34) but differ in the placement of the methyl ester: C-8 (bridge position) for the target vs. C-1 (bridgehead) for the comparator . This positional difference has significant commercial and synthetic consequences. The target compound is available from multiple vendors with competitive pricing: Chemscene offers ≥96% purity at $33/100 mg and $223/1 g ; Macklin supplies 97% purity at ¥281/100 mg (~$39/100 mg) [1]; CymitQuimica lists 95% purity at €81/100 mg ; Fluorochem offers 96% purity at £28/100 mg . In contrast, the 1,3-dicarboxylate regioisomer (CAS 2114966-31-1) is available from Bidepharm at 95% purity for ¥1,809/100 mg (~$250/100 mg)—a price approximately 6.4× higher than the Macklin price for the target and 7.6× higher than Chemscene . The C-8 ester in the target compound is positioned on the two-carbon bridge, providing a distinct trajectory for amide coupling or hydrolysis compared to the bridgehead ester in the regioisomer, making them non-substitutable in divergent synthesis strategies.

Regiochemistry Building block procurement Cost efficiency

Multi-Vendor Commercial Availability of the Exo Isomer vs. Scarce Endo Isomer Supply

The exo isomer (target compound, CAS 1403766-87-9) is stocked by at least six independent commercial suppliers with documented purity specifications: Chemscene (≥96%, in-stock) , Fluorochem (96%, in-stock with 5+ units at multiple pack sizes) , Macklin (97%) [1], CymitQuimica (95%) , CapotChem (NLT 97%) [2], and Sigma-Aldrich (AldrichCPR collection) [3]. In contrast, the endo isomer (O3-tert-butyl O8-methyl endo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate, CAS 1515925-03-7) is listed by only a limited number of specialty suppliers (e.g., Moldb, NLT 98%) with inquiry-based pricing rather than transparent catalog pricing, and is not carried by major international distributors . This supply chain asymmetry means the exo isomer offers substantially lower procurement risk, shorter lead times, and competitive multi-vendor pricing, while the endo isomer may require custom synthesis with associated cost and timeline uncertainties.

Supply chain resilience Vendor diversification Procurement risk

Isotropane Scaffold Dopamine Transporter Pharmacology: Exo/Endo Stereochemistry Dictates Biological Target Engagement

Although the target compound itself is a synthetic intermediate, the 3-azabicyclo[3.2.1]octane (isotropane) scaffold to which it belongs has been pharmacologically validated. In the 8-substituted isotropane series reported by Kim et al., the stereochemical configuration at C-8 (analogous to the methyl ester position in the target compound) profoundly influenced dopamine transporter (DAT) binding: the 8α-phenyl compound (8a) exhibited DAT IC₅₀ = 234 nM, approaching cocaine's potency (IC₅₀ = 159 nM), while the C-8 β-epimer (14) was 3.4-fold less potent (IC₅₀ = 785 nM) [1]. Furthermore, the presence of an 8α-hydroxy group in the 8β-phenyl analog (7a) reduced DAT binding potency 22-fold compared to the deoxy analog (14), demonstrating that both stereochemistry and substitution pattern at the bridge position are critical determinants of biological activity [1]. The benzhydryl ether C-8 analogs (e.g., 17) showed improved selectivity for DAT over the serotonin transporter (SERT) compared to the corresponding phenyl compounds [1]. These SAR findings establish that the exo configuration embedded in the target compound's C-8 methyl ester is a non-trivial structural feature with downstream pharmacological consequences in the isotropane class, while the 8-azabicyclo (tropane) scaffold follows different SAR rules [2].

Dopamine transporter Isotropane CNS drug discovery Structure-activity relationship

Procurement-Relevant Application Scenarios for O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate


Isotropane-Based CNS Drug Discovery: DAT-Focused Library Synthesis

The exo-configured 3-azabicyclo[3.2.1]octane scaffold of this compound serves as the core template for synthesizing 8-substituted isotropane analogs targeting the dopamine transporter (DAT). The documented 3.4-fold difference in DAT IC₅₀ between C-8 epimers (234 vs. 785 nM) in the isotropane series [1] underscores the critical importance of starting with the correct exo stereochemistry. The Boc-protected N3 nitrogen can be deprotected under acidic conditions (TFA or HCl/dioxane) to expose the secondary amine for N-alkylation or N-arylation, while the C-8 methyl ester can be hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to amides—enabling rapid analog generation without stereochemical scrambling.

Orthogonally Protected β-Amino Acid Building Block for Conformationally Constrained Peptidomimetics

The 3-azabicyclo[3.2.1]octane skeleton is a recognized conformationally constrained β-amino acid scaffold for peptidomimetic design [1]. The orthogonal Boc/methyl ester protection in the target compound enables sequential deprotection: the methyl ester can be hydrolyzed (LiOH, THF/H₂O) to the free carboxylic acid without affecting the Boc group, allowing C-terminal peptide coupling; alternatively, the Boc group can be cleaved first to expose the amine for N-terminal elongation. This orthogonal strategy, combined with the documented >99% enantiomeric excess achievable via enzymatic resolution [2], makes the target compound a preferred entry point over the endo isomer for synthesizing enantiopure peptide isosteres.

PROTAC Linker and Protein Degrader Building Block Programs

The target compound is categorized by multiple vendors as a Protein Degrader Building Block [1], suitable for incorporation into PROTAC (Proteolysis Targeting Chimera) linker architectures. The rigid bicyclic scaffold provides conformational restriction that can influence the ternary complex formation between target protein, PROTAC, and E3 ligase. The C-8 methyl ester offers a handle for amide coupling to linker moieties, while the N3-Boc group allows late-stage diversification after PROTAC assembly. The multi-vendor availability with in-stock status at scales from 100 mg to 10 g [2] supports iterative medicinal chemistry optimization cycles without supply interruption.

Scalable Process Chemistry: Multi-Vendor Sourcing for Gram-to-Kilogram Campaigns

For programs transitioning from discovery to preclinical development, the target compound's availability across ≥6 vendors—including Fluorochem (in-stock 5+ units), Chemscene (in-stock), Macklin, and CymitQuimica [1][2]—provides supply chain resilience that the endo isomer (≤2 vendors, inquiry-only pricing) cannot match. The transparent, competitive pricing structure ($33–81/100 mg at research scale; £185/1 g from Fluorochem) enables accurate budget forecasting and multi-source qualification, a critical factor for industrial procurement where single-source dependency for stereochemically defined intermediates poses unacceptable project risk.

Quote Request

Request a Quote for O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.